molecular formula C24H41NO B14373475 N-Ethyl-N-phenylhexadecanamide CAS No. 90097-05-5

N-Ethyl-N-phenylhexadecanamide

Cat. No.: B14373475
CAS No.: 90097-05-5
M. Wt: 359.6 g/mol
InChI Key: HBXRWLFVAHBEKY-UHFFFAOYSA-N
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Description

N-Ethyl-N-phenylhexadecanamide is an organic compound belonging to the class of amides It is characterized by the presence of an ethyl group and a phenyl group attached to the nitrogen atom of the hexadecanamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Ethyl-N-phenylhexadecanamide can be synthesized through the reaction of hexadecanoic acid (palmitic acid) with N-ethyl-N-phenylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acid chloride, which then reacts with the amine to form the amide. The reaction conditions often require heating and the use of an inert atmosphere to prevent oxidation.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-phenylhexadecanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the amide to the corresponding amine or other reduced forms.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines. Substitution reactions can lead to various substituted aromatic compounds.

Scientific Research Applications

N-Ethyl-N-phenylhexadecanamide has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It is used in the formulation of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Ethyl-N-phenylhexadecanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-N-phenylhexadecanamide: Similar structure but with a methyl group instead of an ethyl group.

    N-Ethyl-N-phenylpentadecanamide: Similar structure but with a shorter carbon chain.

    N-Ethyl-N-phenylheptadecanamide: Similar structure but with a longer carbon chain.

Uniqueness

N-Ethyl-N-phenylhexadecanamide is unique due to its specific combination of an ethyl group and a phenyl group attached to the nitrogen atom, along with a hexadecanamide backbone. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.

Properties

CAS No.

90097-05-5

Molecular Formula

C24H41NO

Molecular Weight

359.6 g/mol

IUPAC Name

N-ethyl-N-phenylhexadecanamide

InChI

InChI=1S/C24H41NO/c1-3-5-6-7-8-9-10-11-12-13-14-15-19-22-24(26)25(4-2)23-20-17-16-18-21-23/h16-18,20-21H,3-15,19,22H2,1-2H3

InChI Key

HBXRWLFVAHBEKY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)N(CC)C1=CC=CC=C1

Origin of Product

United States

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